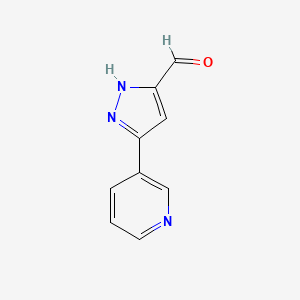

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde

説明

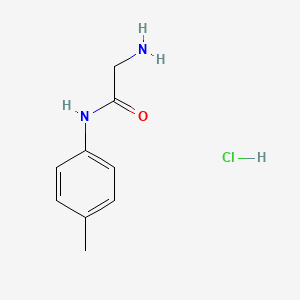

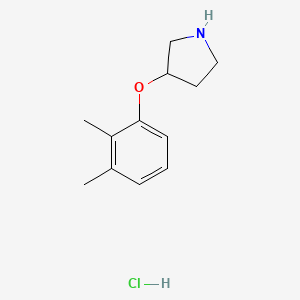

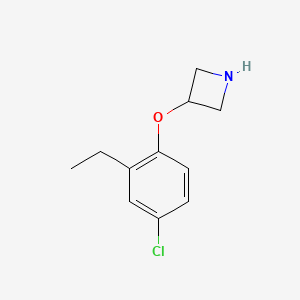

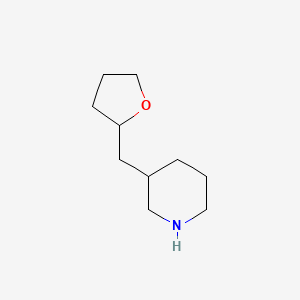

The compound “5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyridine ring is attached to the pyrazole ring at the 3-position . The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the compound “5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride” has a molecular weight of 225.63 .科学的研究の応用

1. Heterocyclization of Polarized System

- Application Summary: This research focuses on the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one .

- Methods of Application: The starting compound was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain a pyrimidinthiol derivative. This compound was then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .

- Results: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

2. 1H-Pyrazolo[3,4-b]pyridines

- Application Summary: This research covers the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines .

- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine. The review covers the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used .

- Results: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine. They have been associated with more than 300,000 structures and around 5500 references, including nearly 2400 patents .

3. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .

- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

4. Antifungal Activities of 3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide

- Application Summary: The synthesis and antifungal activities of a few 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide were reported .

- Methods of Application: The specific methods of synthesis and application were not detailed in the search results .

- Results: Among the synthesized compounds, one exhibited strong inhibition (MIC 0.016 mg mL −1) against the screened Candida species .

5. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .

- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .

- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

6. Antifungal Activities of 3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide

- Application Summary: The synthesis and antifungal activities of a few 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide were reported .

- Methods of Application: The specific methods of synthesis and application were not detailed in the search results .

- Results: Among the synthesized compounds, one exhibited strong inhibition (MIC 0.016 mg mL −1) against the screened Candida species .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKJUXFYPLTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)